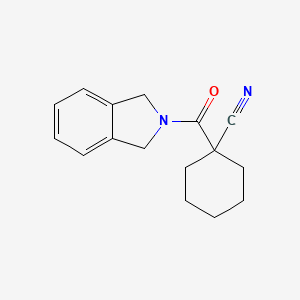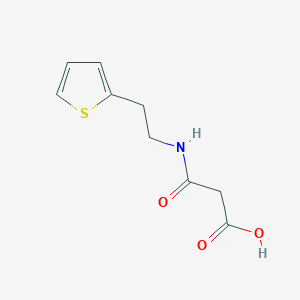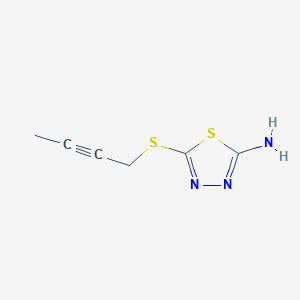![molecular formula C15H22N2O3 B7555027 2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PEPA and belongs to the class of piperazine derivatives. PEPA is a selective agonist of AMPA receptors and has been found to enhance synaptic transmission, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
PEPA acts as a selective agonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, PEPA increases the strength of synaptic connections and improves cognitive function. The exact mechanism of action of PEPA is still under investigation, but it is believed to involve the modulation of ion channel activity and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PEPA has been found to have a number of biochemical and physiological effects. It enhances synaptic transmission, increases the density of AMPA receptors, and improves the efficiency of synaptic transmission. PEPA also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a key role in cognitive function. In addition, PEPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.
Avantages Et Limitations Des Expériences En Laboratoire
PEPA has several advantages for lab experiments. It is a selective agonist of AMPA receptors, which allows for specific targeting of these receptors in experiments. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using PEPA in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PEPA. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dosage and administration of PEPA for these conditions. Another area of interest is the development of new compounds that are more potent and selective agonists of AMPA receptors. Finally, there is a need for more research on the long-term effects of PEPA and its potential side effects, particularly in humans.
Méthodes De Synthèse
The synthesis of PEPA involves the condensation of 2-phenoxyethylamine with 4-(chloromethyl)-benzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to enhance synaptic transmission and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. PEPA has also been shown to have anti-depressant and anti-anxiety effects, making it a potential candidate for the treatment of mood disorders.
Propriétés
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(15(18)19)17-9-7-16(8-10-17)11-12-20-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACBIOCLAIMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)




![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)



![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
